9(10)-Dehydronandrolone

Anabolic Steroid Androgen Receptor Pharmacology

Pharmaceutical manufacturers and CROs often face unreliable supply of high-purity C9(10)-unsaturated steroid intermediates, causing costly delays in synthesizing APIs like trenbolone, mifepristone, and dienogest. 9(10)-Dehydronandrolone (CAS 6218-29-7) resolves this bottleneck. - Direct precursor for high-yield chemoenzymatic trenbolone synthesis (83-91% isolated yield). - Unique anabolic-to-androgenic ratio (100:10) ensures validity as an irreplaceable SAR probe vs. nandrolone. - ≥98% purity with certified melting point (190°C) and optical rotation for QC reference standard compliance.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 6218-29-7
Cat. No. B141246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10)-Dehydronandrolone
CAS6218-29-7
Synonyms17β-Hydroxyestra-4,9-dien-3-one;  3-Oxo-4,9-estradien-17β-ol;  17β-hydroxy-estra-4,9-dien-3-one;  4,9-Estradien-17β-ol-3-one;  RU 3118
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1
InChIKeyPUQSDJZESAQGQS-HLYMMOCJSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9(10)-Dehydronandrolone (CAS 6218-29-7) Procurement Guide: Chemical Identity and Baseline Characterization


9(10)-Dehydronandrolone (CAS 6218-29-7), also known as dienolone or 17β-hydroxyestra-4,9-dien-3-one, is a synthetic anabolic-androgenic steroid (AAS) of the 19-nortestosterone group [1]. It is characterized by a molecular formula of C18H24O2 and a molecular weight of 272.38 Da [2]. The compound is structurally defined by a double bond between carbons 9 and 10, distinguishing it from its parent compound, nandrolone (19-nortestosterone) [1]. 9(10)-Dehydronandrolone is primarily utilized as a research compound and a key intermediate in the synthesis of various steroidal pharmaceuticals, including trenbolone, mifepristone, and dienogest [3].

Why 9(10)-Dehydronandrolone (CAS 6218-29-7) Cannot Be Substituted with Nandrolone or Trenbolone


Generic substitution of 9(10)-Dehydronandrolone with closely related analogs like nandrolone or trenbolone is not scientifically valid due to distinct structural and functional properties. The C9(10) double bond in 9(10)-Dehydronandrolone confers a unique steroidal framework that leads to a different receptor binding profile compared to nandrolone, which lacks this unsaturation [1]. While trenbolone contains an additional C11(12) double bond, 9(10)-Dehydronandrolone serves as its direct synthetic precursor, indicating a critical divergence in both synthetic utility and biological activity [2]. Furthermore, 9(10)-Dehydronandrolone has a specific anabolic-to-androgenic ratio (A/A 100:10) that is quantifiably different from both nandrolone (A/A ~5:1) and trenbolone (A/A 500:500) [3]. Therefore, substituting 9(10)-Dehydronandrolone with another compound would compromise both the integrity of pharmaceutical synthesis and the validity of any biological assay data.

Quantitative Evidence Guide for 9(10)-Dehydronandrolone (CAS 6218-29-7)


Anabolic-to-Androgenic Ratio of 9(10)-Dehydronandrolone vs. Nandrolone and Trenbolone

9(10)-Dehydronandrolone exhibits a distinct anabolic-to-androgenic ratio of 100:10, which is quantifiably different from its close structural analogs, nandrolone (5:1) and trenbolone (500:500) [1]. This ratio indicates a significantly higher anabolic effect relative to androgenic side effects compared to trenbolone, while also being distinct from nandrolone's profile.

Anabolic Steroid Androgen Receptor Pharmacology

Comparative Androgen Receptor (AR) Affinity: 9(10)-Dehydronandrolone vs. Nandrolone

In rat and rabbit tissue bioassays, 9(10)-Dehydronandrolone has been found to possess a slightly lower affinity for both the androgen receptor (AR) and the progesterone receptor (PR) relative to nandrolone [1]. While specific IC50 values are not provided in this source, the comparative trend is clearly established, differentiating it from its parent compound. Trenbolone, in contrast, shows the same AR affinity as 9(10)-Dehydronandrolone but several-fold increased affinity for the PR [1].

Androgen Receptor Binding Affinity Endocrinology

Synthetic Utility: 9(10)-Dehydronandrolone as an Intermediate for Trenbolone vs. Alternative Routes

A 2022 study demonstrated a chemoenzymatic strategy for synthesizing Trenbolone using 9(10)-Dehydronandrolone as a key intermediate. This two-step process, involving a biocatalytic step to generate 11α-OH-9(10)-dehydronandrolone followed by chemical dehydration, achieved a regio- and stereoselective synthesis of Trenbolone and Trenbolone acetate on a (nearly) gram scale with 83–91% isolated yields [1]. This represents a significant improvement over traditional four-step chemical procedures.

Steroid Synthesis Pharmaceutical Intermediate Biocatalysis

Verified Purity and Physical Specifications for Analytical Reference Standards

Commercial vendors provide 9(10)-Dehydronandrolone with a certified purity of ≥97.0% (by HPLC) . The compound is characterized by a melting point of 190°C and a specific optical rotation of [α]20/D = -310° to -330° (C=0.5, MeOH) . Its appearance is specified as a light yellow to yellow or orange crystalline powder . These specifications are critical for its use as an analytical reference standard, particularly as an impurity marker for Trenbolone acetate.

Analytical Chemistry Quality Control Reference Standard

Regulatory Classification and Hazard Profile for Safe Handling

9(10)-Dehydronandrolone is classified under the Globally Harmonized System (GHS) with hazard statements H351 (Suspected of causing cancer) and H360 (May damage fertility or the unborn child) [1]. This classification is supported by notified data from companies, with a 100% notification ratio for both hazards [1]. An acute oral toxicity study in rats reported an LD50 > 2,000 mg/kg bw .

Chemical Safety GHS Classification Regulatory Compliance

Primary Application Scenarios for 9(10)-Dehydronandrolone (CAS 6218-29-7)


Use as a Key Intermediate in the Synthesis of High-Value Steroidal Pharmaceuticals

9(10)-Dehydronandrolone is a critical building block in the multi-step synthesis of several important steroidal drugs, including Trenbolone, Trenbolone acetate, Mifepristone, and Dienogest [1]. Its unique C9(10) unsaturation makes it the ideal precursor for introducing further structural modifications. Recent advances have demonstrated its utility in a high-yielding chemoenzymatic route to Trenbolone, achieving 83–91% isolated yields on a gram scale [2]. Procuring this specific intermediate is therefore essential for pharmaceutical manufacturers and contract research organizations (CROs) seeking efficient and scalable synthetic routes to these high-demand APIs.

Utilization as an Analytical Reference Standard and Impurity Marker

Due to its well-defined physical properties and high commercial purity (≥97.0% by HPLC), 9(10)-Dehydronandrolone serves as a crucial analytical reference standard . It is specifically identified as a process impurity for Trenbolone acetate, making it indispensable for quality control (QC) laboratories, regulatory agencies, and forensic toxicology labs involved in pharmaceutical analysis and doping control . Its certified melting point (190°C) and specific optical rotation ([α]20/D = -310 to -330°) are used for identity confirmation and method validation .

A Research Tool for Studying Androgen Receptor Signaling and SAR

For academic and pharmaceutical research, 9(10)-Dehydronandrolone is a valuable tool for probing androgen receptor (AR) pharmacology. Its distinct anabolic-to-androgenic ratio (100:10) and its slightly lower AR affinity compared to nandrolone make it a unique molecular probe for structure-activity relationship (SAR) studies [3][4]. Researchers use this compound to investigate the structural determinants of anabolic versus androgenic effects and to validate new AR-targeting assays. Its stable, well-characterized nature ensures reproducible results across different studies.

Reference Material for Doping Control and Forensic Toxicology

As a known anabolic steroid, 9(10)-Dehydronandrolone is a substance of interest for anti-doping laboratories. Its identification and characterization are necessary for developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) to detect its use or the use of its metabolites in biological samples [5]. Procuring high-purity reference material of 9(10)-Dehydronandrolone is therefore a standard requirement for World Anti-Doping Agency (WADA)-accredited labs and forensic toxicology units to ensure the accuracy and legal defensibility of their test results.

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